2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride
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Overview
Description
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO4S2 and a molecular weight of 254.71 g/mol . It is characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group and a dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene-3-sulfonyl chloride with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical modifications and synthesis processes . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Thiophene-2-sulfonyl chloride: Lacks the dioxolane ring, making it less versatile in certain synthetic applications.
Benzene sulfonyl chloride: Contains a benzene ring instead of a thiophene ring, leading to different reactivity and applications.
Methanesulfonyl chloride: A simpler structure with only a sulfonyl chloride group, used primarily in sulfonation reactions.
The presence of the dioxolane ring in this compound provides unique reactivity and makes it suitable for specific applications that other sulfonyl chlorides may not be able to achieve.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)thiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c8-14(9,10)5-1-4-13-6(5)7-11-2-3-12-7/h1,4,7H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIIJCAMIJREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CS2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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